Tricyclo[3.2.1.0(2,4)]octan-6-OL
Description
Significance of Strained Polycyclic Systems in Organic Chemistry Research
Strained polycyclic systems, such as the Tricyclo[3.2.1.0(2,4)]octane framework, are molecules of great interest in organic chemistry. Their rigid, three-dimensional structures and inherent ring strain lead to unique chemical reactivity. The energy associated with this strain, which arises from distorted bond angles and torsional interactions, can be harnessed to drive chemical transformations. numberanalytics.com This makes them valuable building blocks in the synthesis of complex molecules and materials. uni-muenster.de The study of these systems provides fundamental insights into chemical bonding, reaction mechanisms, and the relationship between structure and reactivity. nih.govacs.org Furthermore, the unique three-dimensional shapes of polycyclic compounds are of increasing importance in medicinal chemistry, where they can be used to create novel drug scaffolds. uni-muenster.de
Overview of the Tricyclo[3.2.1.0(2,4)]octan-6-OL Structural Motif
This compound is an alcohol derivative of the tricyclo[3.2.1.0(2,4)]octane system. The parent hydrocarbon has the chemical formula C₈H₁₂. nist.gov The structure consists of a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring, creating a bicyclo[3.2.1]octane core. An additional cyclopropane ring is then fused at the 2 and 4 positions, resulting in the characteristic tricyclic framework. The "-6-ol" designation indicates the presence of a hydroxyl (-OH) group at the 6th carbon position. This rigid, polycyclic structure imparts specific stereochemical properties and influences its chemical behavior.
Below is a table summarizing key properties of this compound:
| Property | Value |
| Chemical Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol americanelements.comenaminestore.com |
| IUPAC Name | tricyclo[3.2.1.02,4]octan-6-ol americanelements.com |
| Physical Form | Oil |
| InChI Key | ALGYNBXGDXXSEN-UHFFFAOYSA-N |
Historical Context of Tricyclo[3.2.1.0(2,4)]octane System Synthesis and Investigation
The investigation of tricyclo[3.2.1.0(2,4)]octane derivatives has been a subject of interest in organic chemistry for several decades. Research has explored their solvolytic behavior and the nature of the carbocations formed during these reactions. acs.org The synthesis of related systems, such as tricyclo[3.2.1.0²,⁷]octanes, has been achieved through methods like radical cyclization reactions. rsc.orgcdnsciencepub.com These studies have contributed to a deeper understanding of the reactivity and stability of these strained ring systems. The development of synthetic routes to these and other bridged bicyclic and tricyclic frameworks continues to be an active area of research, driven by their potential as intermediates in the synthesis of complex natural products. researchgate.net Investigations into the radical intermediates within the exo-tricyclo[3.2.1.0(2,4)]octane system have also provided valuable insights into their chemical behavior. acs.org
Structure
3D Structure
Properties
IUPAC Name |
tricyclo[3.2.1.02,4]octan-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-2-4-1-7(8)6-3-5(4)6/h4-9H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGYNBXGDXXSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C3C2C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity of the Tricyclo 3.2.1.0 2,4 Octane System
Carbocation Rearrangements within the Tricyclo[3.2.1.0(2,4)]octyl Cation Manifold
The generation of carbocations within the tricyclo[3.2.1.0(2,4)]octane system leads to a cascade of complex rearrangements, driven by the release of ring strain and the pursuit of more stable cationic intermediates. These rearrangements have been primarily investigated through solvolysis studies of various substituted tricyclo[3.2.1.0(2,4)]octan-6-ol derivatives.
Solvolysis of brosylates derived from this compound, such as exo,exo-, exo,endo-, and endo,exo-6-tricyclo[3.2.1.0(2,4)]octyl brosylates, has been instrumental in elucidating the intricate mechanistic pathways of the corresponding carbocations. arkat-usa.org These studies have revealed that regardless of the starting stereoisomer, the solvolysis reactions yield nearly identical mixtures of acetate (B1210297) products. arkat-usa.org This observation strongly suggests the involvement of common cationic intermediates.
Computational studies using density functional theory (DFT) have provided a theoretical framework to rationalize these experimental findings. arkat-usa.org The calculations indicate that the solvolysis proceeds through a series of key carbocationic intermediates and transition states on the C₈H₁₁⁺ potential energy surface. arkat-usa.org For instance, the solvolysis of various brosylate precursors converges to a few key cations, which then rearrange and are trapped by the solvent to give the observed product distribution. arkat-usa.org These rearrangements often involve 1,2- and 1,3-hydride shifts, as well as skeletal rearrangements that alter the connectivity of the tricyclic core. arkat-usa.org
The formation of the major products, with a high degree of retention of configuration in some cases, can be explained by the nucleophilic attack of the solvent on specific carbocation intermediates that are in equilibrium with other rearranging cations. arkat-usa.org For example, the predominant formation of certain acetates is attributed to the solvent capturing a specific cation before it can rearrange further. arkat-usa.org
A notable feature of these rearrangements is the significant change in the internuclear distances between non-bonded atoms. For example, in the parent hydrocarbon, tricyclo[3.2.1.0(2,4)]octane, the distance between carbons C4 and C6 is approximately 2.446 Å. arkat-usa.org Upon formation of the 6-tricyclo[3.2.1.0(2,4)]octyl cation, this distance decreases to 1.697 Å, indicating a strong interaction between these centers. arkat-usa.org
The stability and reactivity of the tricyclo[3.2.1.0(2,4)]octyl cation are significantly influenced by homoconjugation and electron delocalization. scispace.comresearchgate.net Homoconjugation refers to the interaction of non-adjacent p-orbitals or a p-orbital with a strained sigma bond. In the 6-tricyclo[3.2.1.0(2,4)]octyl cation, there is a substantial homoconjugative interaction between the empty p-orbital at C6 and the Walsh orbitals of the cyclopropane (B1198618) ring. scispace.comresearchgate.net
Computational studies, including Atoms in Molecules (AIM) and Electron Localization Function (ELF) analyses, have been employed to probe the electronic structure of the 6-tricyclo[3.2.1.0(2,4)]octyl cation. scispace.comresearchgate.net These studies have shown that while there is no direct bond path between the C4 and C6 atoms in the optimized geometry, there is a significant degree of delocalization, as evidenced by a delocalization index (DI) of 0.634 between these two carbons. scispace.comresearchgate.net This indicates a considerable electronic interaction, which stabilizes the cationic center.
The concept of "foiled carbenes" has also been invoked to describe the stabilization in related systems, where a neighboring cyclopropane ring provides homoallylic participation. researchgate.net This interaction leads to a delocalization of the positive charge, rendering the cation more stable than a classical carbocation. arkat-usa.org The cations in the tricyclo[3.2.1.0(2,4)]octyl system are best described as classical species that are stabilized through these homoconjugative and delocalizing effects, rather than forming non-classical, pentacoordinated carbon atoms. arkat-usa.orgscispace.com
Cyclopropyl (B3062369) Ring Opening Mechanisms in Tricyclo[3.2.1.0(2,4)]octane Derivatives
The strained cyclopropane ring in tricyclo[3.2.1.0(2,4)]octane derivatives is susceptible to electrophilic attack, leading to ring-opening reactions. The regioselectivity and stereospecificity of these reactions are governed by a combination of electronic and steric factors.
Studies on the electrophilic addition of reagents like bromine to tricyclo[3.2.1.0(2,4)]octane derivatives have shown that the reaction typically occurs at the most substituted carbon-carbon bond of the cyclopropane ring. canterbury.ac.nz This regioselectivity is driven by the formation of the more stable carbocation intermediate.
The stereochemistry of the addition is also highly specific. For instance, the addition of bromine to certain tricyclo[3.2.1.0(2,4)]octane systems proceeds with inversion of configuration at the site of electrophilic attack. canterbury.ac.nz This stereochemical outcome suggests a backside attack mechanism, where the electrophile adds from the side opposite to the breaking carbon-carbon bond.
The stability of the potential carbocation intermediates resulting from electrophilic attack plays a crucial role in determining the regiochemical outcome. canterbury.ac.nz By evaluating the relative stabilities of these intermediates, it is possible to predict which cyclopropyl bond is most likely to be cleaved.
The stereoselectivity of electrophilic addition to the cyclopropane ring is also influenced by orbital topology effects. canterbury.ac.nz The interaction between the highest occupied molecular orbital (HOMO) of the cyclopropane and the lowest unoccupied molecular orbital (LUMO) of the electrophile is a key factor. canterbury.ac.nz The spatial distribution of these orbitals and secondary orbital interactions can dictate the preferred trajectory of the incoming electrophile. canterbury.ac.nz
Theoretical studies using semi-empirical and ab initio molecular orbital methods have been used to investigate the mechanisms of electrophilic addition. canterbury.ac.nz These calculations help to understand the subtle electronic effects that govern the stereochemical course of the reaction. For example, the preference for "edge" versus "corner" attack by the electrophile can be rationalized by analyzing the orbital symmetries and energies. canterbury.ac.nz
Photochemical Transformations and Rearrangements Involving the Tricyclo[3.2.1.0(2,4)]octane Core
The tricyclo[3.2.1.0(2,4)]octane system can undergo a variety of photochemical transformations and rearrangements. These reactions are often initiated by the absorption of ultraviolet light, which promotes the molecule to an excited electronic state.
For example, certain derivatives of tricyclo[3.2.1.0(2,4)]octane have been shown to undergo valence isomerization upon irradiation. One such case is the photochemical conversion of dimethyl tricyclo[3.2.1.0(2,4)]oct-6-ene-2,4-dicarboxylate to its valence isomer, dimethyl tetracyclo[3.3.0.0(2,8)0(4,6)]octane-2,4-dicarboxylate. capes.gov.br
In other instances, photochemical reactions can lead to the formation of oxetanes through [2+2] cycloadditions. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, can be utilized to construct oxetane (B1205548) rings fused to the tricyclo[3.2.1.0(2,4)]octane framework. beilstein-journals.org Visible-light-mediated versions of this reaction have been developed, offering a milder and more selective approach to these complex structures. beilstein-journals.org
Furthermore, the photolysis of certain precursors can generate highly reactive intermediates like carbenes within the tricyclo[3.2.1.0(2,4)]octane system. For instance, the photolysis of an oxadiazoline derivative has been used to generate endo-tricyclo[3.2.1.0(2,4)]octan-8-ylidene. researchgate.net This carbene can then be trapped by various reagents or undergo isomerization, highlighting the rich and diverse photochemistry of this ring system. researchgate.net
Cascade Photocycloaddition-Acyloin Rearrangements
A significant reaction involving the tricyclo[3.2.1.0(2,4)]octane system is the cascade photocycloaddition-acyloin rearrangement. This process has been harnessed to synthesize bicyclo[3.2.1]octanes. nih.gov Recent research has demonstrated the use of a chiral photosensitive metal-organic cage to facilitate a visible-light-induced asymmetric cascade intermolecular [2+2] cycloaddition followed by an acyloin rearrangement. nih.gov This photochemical transformation is notable because it yields bicyclo[3.2.1]octanes with a regioselectivity opposite to that of the more common thermodynamically favored cascade [3+2] cycloaddition reactions. nih.gov The confined space within the metal-organic cage plays a crucial role, inhibiting the dimerization of α,β-unsaturated ketones and promoting the desired heterocycloaddition. nih.gov
Mechanism of Light-Induced Chiral Bicyclo[3.2.1]octane Construction
The construction of chiral bicyclo[3.2.1]octanes can be achieved through various light-induced methodologies. One notable approach involves a palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes. nih.gov While tandem Heck/carbonylation reactions are established for creating carbonyl compounds, their asymmetric application is less common. nih.gov This specific method allows for the synthesis of multifunctional chiral bicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. nih.gov The proposed mechanism involves the formation of a key intermediate that guides the stereochemical outcome of the reaction.
Another strategy for constructing chiral bicyclo[3.2.1]octanes utilizes low-loading organocatalysis. rsc.org In this method, multi-centric ambident 2-hydroxy-3,5-dialkyl-p-quinones react with α-alkylnitroethylenes in the presence of a quinine-squaramide catalyst. rsc.org This is followed by an in situ acid-catalyzed acetylation of the tertiary hydroxy group, resulting in high yields of the desired chiral bicyclo[3.2.1]octanes. rsc.org
Reactivity at the Alcohol Functionality of this compound
The hydroxyl group at the C6 position of this compound is a key site for chemical modifications, allowing for a range of derivatization reactions and participation in rearrangements.
Derivatization Reactions and Functional Group Transformations
The hydroxyl group of this compound can undergo several common transformations. These include:
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, tricyclo[3.2.1.0(2,4)]octan-6-one.
Substitution: The hydroxyl group can be replaced by other functional groups.
The stereochemistry of these reactions is influenced by the rigid tricyclic framework. Nucleophilic substitutions often exhibit endo selectivity due to steric hindrance at the bridgehead positions. For instance, acylation with bulky reagents can proceed with high retention of stereochemistry.
| Reaction Type | Reagent Example | Product Type |
| Oxidation | Potassium permanganate | Ketone |
| Substitution | Thionyl chloride | Alkyl halide |
| Acylation | Pivaloyl chloride | Ester |
Rearrangements Involving the Hydroxyl Group
The hydroxyl group of this compound and its derivatives can participate in skeletal rearrangements, particularly under solvolytic conditions. Studies on the solvolysis of exo,exo-, exo,endo-, and endo,exo-6-tricyclo[3.2.1.0(2,4)]octyl brosylates have shown that they yield nearly identical mixtures of acetate products. arkat-usa.org This suggests the involvement of common cationic intermediates. arkat-usa.org
Density functional theory (DFT) calculations have been employed to understand the C8H11+ potential energy surface and rationalize the experimental results. arkat-usa.org These studies indicate that the solvolysis proceeds through key cationic intermediates, and their rearrangements can account for the observed product distribution without invoking "memory effects". arkat-usa.org The formation of different acetates with varying degrees of retained optical purity from optically active starting materials provides further insight into the complex mechanistic pathways involving these cationic species. arkat-usa.org
| Starting Material (Brosylate) | Major Acetate Products | Key Intermediate Cations |
| exo,exo-6-tricyclo[3.2.1.0(2,4)]octyl brosylate | 1-OAc, 4-OAc, 5-OAc, 6-OAc | 9, 11, 13 |
| exo,endo-6-tricyclo[3.2.1.0(2,4)]octyl brosylate | 1-OAc, 4-OAc, 5-OAc, 6-OAc | 9, 11, 13 |
| endo,exo-6-tricyclo[3.2.1.0(2,4)]octyl brosylate | 1-OAc, 4-OAc, 5-OAc, 6-OAc | 9, 11, 13 |
Theoretical and Computational Chemistry Studies of Tricyclo 3.2.1.0 2,4 Octan 6 Ol and Its Analogs
Ab Initio and Density Functional Theory (DFT) Calculations on Molecular Structure and Energetics
Ab initio and Density Functional Theory (DFT) methods have been instrumental in elucidating the molecular structure and energetics of tricyclo[3.2.1.0(2,4)]octyl systems. These computational approaches allow for the precise calculation of geometries, energies, and other molecular properties, offering a detailed picture of these complex molecules.
Optimization of Tricyclo[3.2.1.0(2,4)]octyl Cation Geometries
The geometry of the 6-tricyclo[3.2.1.0(2,4)]octyl cation has been a subject of significant computational investigation. Researchers have employed various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and several DFT functionals like Becke3PW91 and Becke3LYP, typically with the 6-311G(d,p) basis set, to optimize its structure. scispace.comresearchgate.net These calculations have consistently shown that the Becke3PW91 and MP2(full) methods provide similar and reliable geometrical parameters for the optimized cation. scispace.comresearchgate.net
A key feature of the parent hydrocarbon, tricyclo[3.2.1.0(2,4)]octane, is the C4-C6 internuclear distance of 2.446 Å. arkat-usa.org Upon formation of the cation, this distance significantly decreases to 1.697 Å, indicating a strong interaction between these two carbon atoms. arkat-usa.org Concurrently, the C2-C4 and C3-C4 bond distances lengthen considerably from approximately 1.51 Å in the hydrocarbon to 1.618 Å and 1.634 Å, respectively, in the cation. arkat-usa.org This structural rearrangement highlights the electronic reorganization that occurs upon ionization.
| Method | Basis Set | C4-C6 Distance (Å) | C2-C4 Distance (Å) | C3-C4 Distance (Å) |
| Becke3PW91 | 6-311G(d,p) | 1.697 | 1.618 | 1.634 |
| MP2(full) | 6-311G(d,p) | Similar to Becke3PW91 | Similar to Becke3PW91 | Similar to Becke3PW91 |
| Experimental (hydrocarbon) | - | 2.446 | 1.519 | 1.504 |
Potential Energy Surface Mapping for Rearrangement Pathways
Computational studies have been crucial in mapping the potential energy surface (PES) of the C8H11+ cation, providing a quantitative understanding of the rearrangement pathways involved in the solvolysis of various tricyclo[3.2.1.0(2,4)]octyl derivatives. arkat-usa.org By employing DFT calculations at the Becke3PW91/6-311G(d,p) level, researchers have identified key intermediate cations and the transition states that connect them. arkat-usa.org
These studies have revealed a complex landscape with multiple minima corresponding to different isomeric cations. For instance, the rearrangement of the 6-tricyclo[3.2.1.0(2,4)]octyl cation to other isomers involves surmounting specific energy barriers. arkat-usa.org The computational mapping of these pathways has been instrumental in rationalizing the product distributions observed in experimental solvolysis studies, often without the need to invoke more complex phenomena like "memory effects". arkat-usa.org The calculations show that the cations involved are best described as classical species stabilized by homoconjugation and delocalization. arkat-usa.org
Molecular Orbital Analysis and Electronic Structure Investigations
The electronic structure of tricyclo[3.2.1.0(2,4)]octan-6-ol and its analogs is key to understanding their reactivity. Molecular orbital analysis provides a framework for interpreting the electronic effects that govern the behavior of these molecules.
HOMO-LUMO Interactions and Secondary Orbital Effects
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the outcomes of chemical reactions. In the context of tricyclo[3.2.1.0(2,4)]octyl systems, the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species determine the feasibility and stereoselectivity of cycloaddition reactions. clockss.orgnih.gov
For instance, in Diels-Alder reactions, the relative energies and shapes of the HOMO of the dienophile and the LUMO of the diene (or vice versa) are critical. nih.gov Furthermore, secondary orbital interactions, which are interactions between orbitals not directly involved in bond formation, can significantly influence the stereochemical outcome, such as the endo/exo selectivity in cycloadditions. nih.govcanterbury.ac.nznih.gov These interactions, though weaker than the primary HOMO-LUMO interactions, can provide additional stabilization to one transition state over another. nih.gov
AIM (Atoms in Molecules) and ELF (Electron Localization Function) Analyses
The theory of Atoms in Molecules (AIM) and the Electron Localization Function (ELF) provide powerful computational tools to analyze the nature of chemical bonding. scispace.comresearchgate.net For the 6-tricyclo[3.2.1.0(2,4)]octyl cation, AIM analysis has been employed to investigate the bonding characteristics. scispace.com A significant finding is the absence of a bond path between the C4 and C6 atoms, which suggests that the cation is a classical species without a pentacoordinated carbon, despite the short internuclear distance. scispace.comresearchgate.net A bond path only emerges when the C4-C6 distance is artificially constrained to a range of 1.50–1.62 Å. scispace.com
The delocalization index (DI), a measure of electron sharing between two atoms, provides further insight. The DI between C4 and C6 is 0.634, indicating a significant degree of homoconjugation between these centers. scispace.com This suggests that while a formal bond may not exist, there is substantial electronic interaction. For a bond path to form between distant carbons in such polycyclic systems, a delocalization index of approximately 0.7 and an internuclear distance of around 1.6 Å appear to be necessary. scispace.com
ELF analysis complements the AIM findings by visualizing regions of high electron localization. In the 6-tricyclo[3.2.1.0(2,4)]octyl cation, a small disynaptic basin, V(C4,C6), is found between C4 and C6, which correlates with the presence of a (3, -1) critical point in the negative Laplacian of the electron density. scispace.com This indicates a degree of covalent character in the C4-C6 interaction. The properties of the ELF disynaptic basins around C4 reveal a high degree of electron delocalization at this center. scispace.com
| Analysis Type | Finding for 6-Tricyclo[3.2.1.0(2,4)]octyl Cation | Implication |
| AIM | No bond path between C4 and C6. | Classical cation structure. |
| Delocalization Index (DI) | DI(C4-C6) = 0.634 | Significant homoconjugation. |
| ELF | Small disynaptic basin V(C4,C6) present. | Degree of covalent interaction and electron delocalization. |
Computational Modeling of Spectroscopic Parameters
Computational methods are also employed to predict and interpret the spectroscopic properties of this compound and its analogs. Photoelectron spectroscopy (PE) of the alcohol reveals an ionization potential of 8.8 ± 0.1 eV. This has been attributed to hyperconjugation between the σ(C-O) and σ(C-C) orbitals. Natural Bond Orbital (NBO) analysis, performed at the B3LYP/6-31G level of theory, supports this interpretation by showing an enhanced stabilization of approximately 12 kcal/mol compared to related ketone analogs. These computational models provide a detailed electronic explanation for the observed spectroscopic data.
Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts
The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for complex organic molecules like this compound and its analogs is a powerful tool in structural elucidation. Computational chemistry, particularly Density Functional Theory (DFT), has become instrumental in this area. These methods allow for the calculation of NMR parameters with a high degree of accuracy, which can aid in the assignment of complex spectra and the confirmation of molecular structures.
The process of predicting NMR chemical shifts typically begins with the optimization of the molecule's geometry using a selected DFT functional and basis set. For a strained tricyclic system like this compound, it is crucial to accurately model the molecular geometry to obtain reliable NMR predictions. Following geometry optimization, the NMR shielding tensors are calculated, often employing the Gauge-Including Atomic Orbital (GIAO) method. The GIAO method is widely used as it tends to provide accurate results for a broad range of molecules.
The choice of DFT functional and basis set significantly impacts the accuracy of the predicted chemical shifts. Various functionals, such as B3LYP, ωB97X-D, and mPW1PW91, have been benchmarked for their performance in NMR chemical shift calculations. Similarly, a range of basis sets, from the Pople-style 6-31G(d,p) to larger, more flexible sets like aug-cc-pVDZ, are employed depending on the desired accuracy and computational cost. For instance, studies on related strained systems have utilized functionals like Becke3PW91 with a 6-311G(d,p) basis set to investigate cationic intermediates. arkat-usa.org
To illustrate the application of these methods, a hypothetical table of predicted ¹³C NMR chemical shifts for the endo and exo isomers of this compound is presented below. These values are representative of what would be obtained from a DFT/GIAO calculation.
This table is illustrative and presents hypothetical data based on typical computational results for analogous compounds.
Correlation of Calculated and Experimental Spectroscopic Data
A critical aspect of computational spectroscopy is the correlation of calculated data with experimental measurements. This process validates the computational methodology and provides confidence in the structural assignment. For this compound and its analogs, comparing the predicted ¹H and ¹³C NMR chemical shifts with those obtained from experimentally recorded spectra is essential.
Direct comparison of calculated isotropic shielding constants with experimental chemical shifts can be misleading. Therefore, it is common practice to use a linear regression analysis to correlate the calculated and experimental data. This can be expressed by the equation:
δ_exp = m * δ_calc + c
where δ_exp is the experimental chemical shift, δ_calc is the calculated chemical shift (or shielding), m is the slope, and c is the y-intercept of the regression line. An ideal correlation would yield a slope close to 1 and a high coefficient of determination (R²). Any systematic errors in the calculation can often be corrected using this scaling approach.
The accuracy of the correlation is often quantified using statistical metrics such as the Root-Mean-Square Deviation (RMSD) and the Mean Absolute Error (MAE). These values provide a measure of the average difference between the calculated and experimental chemical shifts. Lower RMSD and MAE values indicate a better agreement and a more reliable computational model.
The following interactive table provides a hypothetical correlation between experimental and calculated ¹³C NMR chemical shifts for exo-Tricyclo[3.2.1.0(2,4)]octan-6-OL, demonstrating how such a comparison would be presented in a research context.
This table is illustrative and presents hypothetical data to demonstrate the correlation process.
The successful correlation between calculated and experimental NMR data is a powerful validation tool. It not only confirms the structure of the synthesized compound but also provides insights into the electronic environment of the nuclei within the molecule. For complex, rigid structures like this compound, this synergy between theoretical calculations and experimental spectroscopy is invaluable for unambiguous characterization.
Advanced Spectroscopic Characterization and Structural Elucidation
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of Tricyclo[3.2.1.0(2,4)]octan-6-ol, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights into the chemical environment of the protons and carbons. In ¹H NMR spectra of this compound, distinct signals are observed for the bridgehead protons, the protons on the cyclopropane (B1198618) ring, and the proton attached to the carbon bearing the hydroxyl group. For instance, the exo-proton on the cyclopropane ring is typically observed at a distinct chemical shift.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and establishing the complete bonding network. nih.gov Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks, revealing which protons are adjacent to one another. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. These correlations are instrumental in piecing together the rigid tricyclic skeleton. nih.govnih.gov
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Proton/Carbon | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HMBC Correlations |
|---|---|---|---|---|
| H/C-1 | Multiplet | ~40-45 | H-2, H-7, H-8 | C-2, C-5, C-6, C-7, C-8 |
| H/C-2 | Multiplet | ~15-20 | H-1, H-3, H-4 | C-1, C-3, C-4 |
| H/C-3 | Multiplet | ~10-15 | H-2, H-4 | C-2, C-4, C-5 |
| H/C-4 | Multiplet | ~15-20 | H-2, H-3, H-5 | C-2, C-3, C-5 |
| H/C-5 | Multiplet | ~35-40 | H-4, H-6 | C-1, C-4, C-6, C-7 |
| H/C-6 (exo/endo) | Multiplet | ~70-75 (C-OH) | H-5, H-7 | C-1, C-5, C-7, C-8 |
| H/C-7 | Multiplet | ~30-35 | H-1, H-6, H-8 | C-1, C-5, C-6, C-8 |
| H/C-8 | Multiplet | ~30-35 | H-1, H-7 | C-1, C-6, C-7 |
Note: The chemical shifts are approximate and can vary depending on the specific derivative and solvent used. The correlations are representative of the expected connectivity.
The stereochemistry of the hydroxyl group at the C-6 position, whether it is in the exo or endo configuration, significantly influences the chemical shifts and coupling constants of nearby protons. Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for determining this relative stereochemistry. NOE enhancements are observed between protons that are close in space, regardless of whether they are directly bonded. For example, an NOE between the proton on C-6 and specific protons on the bicyclic framework can definitively establish the exo or endo orientation of the hydroxyl group. nih.gov Lanthanide shift reagents have also been employed to induce chemical shift changes that aid in stereochemical assignments by simplifying complex spectra.
Deuterium (B1214612) labeling is a powerful technique used to trace the pathways of chemical reactions and elucidate reaction mechanisms. acs.orgnih.govyoutube.com In the context of tricyclic systems, deuterium can be incorporated at specific positions to follow skeletal rearrangements or to determine the stereochemistry of a particular reaction step. For instance, in studies of the Wacker-type oxidative cyclization of related systems, stereospecifically deuterated substrates were used to determine whether the oxypalladation step proceeded via a syn or anti pathway. nih.gov While specific studies on this compound are not extensively documented, this methodology is highly applicable to understanding its reactivity. The analysis of the resulting products by NMR or mass spectrometry reveals the location of the deuterium label, providing crucial mechanistic insights. acs.orgnih.gov
X-ray Crystallography for Absolute and Relative Stereochemical Determination
While NMR provides invaluable information about the relative stereochemistry, X-ray crystallography offers the most definitive method for determining the absolute and relative stereochemistry of a molecule. By diffracting X-rays through a single crystal of a compound, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom. This technique has been used to confirm the structures of derivatives of Tricyclo[3.2.1.0(2,4)]octane. rsc.org The resulting crystallographic data provide accurate bond lengths, bond angles, and torsional angles, confirming the rigid tricyclic structure and unambiguously establishing the stereochemistry at all chiral centers. rsc.org
Table 2: Representative Crystallographic Data for a Tricyclo[3.2.1.0(2,4)]octane Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.906 |
| b (Å) | 3.842 |
| c (Å) | 30.958 |
| α (°) | 90 |
| β (°) | 92.04 |
| γ (°) | 90 |
| Volume (ų) | 820.5 |
| Z | 4 |
Note: This data is for a related tricyclo[3.2.1.0(2,7)]octene derivative and serves as an example of the type of information obtained from X-ray crystallography. ugr.es
Spectroscopic Analysis of Reactive Intermediates
The study of reactive intermediates, such as carbocations, is crucial for understanding the reaction mechanisms of this compound. Due to their transient nature, the direct observation of these species requires specialized spectroscopic techniques. Low-temperature NMR spectroscopy can be used to "freeze out" and characterize reactive intermediates that are stable at reduced temperatures. nih.gov Furthermore, operando spectroscopic techniques, which involve analyzing a reaction as it occurs, can provide real-time information on the formation and decay of intermediates. nih.gov For example, in related palladium-catalyzed reactions, X-ray absorption and NMR spectroscopy have been used to observe the formation of palladium(I) species during the catalytic cycle. nih.gov While direct spectroscopic data for reactive intermediates of this compound itself is limited, these advanced methods are powerful tools for investigating its reaction pathways.
Stereochemical Investigations of Tricyclo 3.2.1.0 2,4 Octan 6 Ol and Its Isomers
Stereoisomerism and Conformational Preferences within the Tricyclo[3.2.1.0(2,4)]octane System
The tricyclo[3.2.1.0(2,4)]octane framework is an inherently rigid and sterically constrained system. This rigidity stems from the fusion of a cyclopropane (B1198618) ring onto a bicyclo[3.2.1]octane skeleton. The hydroxyl group at the C-6 position can be oriented in two primary diastereomeric configurations: exo and endo. In the exo isomer, the hydroxyl group points away from the larger six-membered ring, while in the endo isomer, it is directed towards it. These diastereomers possess distinct physical and chemical properties due to the differing steric environments of the hydroxyl group.
Beyond diastereomerism, the tricyclo[3.2.1.0(2,4)]octane scaffold is chiral, meaning it is non-superimposable on its mirror image. researchgate.net Consequently, Tricyclo[3.2.1.0(2,4)]octan-6-ol can exist as a pair of enantiomers for both the exo and endo diastereomers. The conformational mobility of this tricyclic system is severely limited by its fused ring structure, forcing the cyclohexane (B81311) portion into a constrained boat-like conformation. canterbury.ac.nz This inherent rigidity is a key factor in determining the stereoselectivity of synthetic reactions involving this molecule.
Table 1: Stereoisomers of this compound
| Stereoisomer | Description |
|---|---|
| exo-Tricyclo[3.2.1.0(2,4)]octan-6-ol | A pair of enantiomers where the hydroxyl group is oriented away from the six-membered ring. |
| endo-Tricyclo[3.2.1.0(2,4)]octan-6-ol | A pair of enantiomers where the hydroxyl group is oriented towards the six-membered ring. |
Stereochemical Control in Synthetic Pathways
Achieving the synthesis of a specific stereoisomer of this compound necessitates precise control over reaction conditions and reagent selection. The stereochemical outcome is largely governed by the facial selectivity of the crucial bond-forming steps.
A common synthetic approach involves the reduction of the corresponding ketone, tricyclo[3.2.1.0(2,4)]octan-6-one. The choice of reducing agent significantly influences the diastereomeric ratio of the resulting alcohol. Sterically hindered reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), preferentially attack the carbonyl group from the less sterically encumbered exo face, leading to the predominant formation of the endo-alcohol. In contrast, less bulky reducing agents like lithium aluminum hydride (LiAlH₄) can approach from either face, typically yielding a mixture of exo and endo diastereomers.
Another important synthetic route is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene derivative, which can be followed by a cyclopropane ring opening to form the tricyclo[3.2.1.0(2,4)]octane skeleton. nih.gov The stereochemistry of the final product in such a sequence is often dictated by the stereochemistry of the starting materials and the conditions of the cyclization. For instance, the use of chiral catalysts can facilitate asymmetric synthesis, leading to an enantiomerically enriched product.
Table 2: Influence of Reducing Agent on Stereoselectivity
| Reducing Agent | Predominant Product | Rationale |
|---|---|---|
| L-Selectride | endo-Tricyclo[3.2.1.0(2,4)]octan-6-ol | Steric bulk favors attack from the less hindered exo face. |
| LiAlH₄ | Mixture of exo and endo isomers | Small size allows for attack from both faces. |
Enantiomeric Excess Determination and Chiral Resolution Techniques
Determining the enantiomeric excess (ee) is essential for assessing the success of an asymmetric synthesis. nih.gov Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is a widely used technique for this purpose. nih.govnih.govgcms.cz These methods employ a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. gcms.czsigmaaldrich.com Another method involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, which induce chemical shift differences between the enantiomers.
When a racemic mixture is produced, chiral resolution techniques can be employed to separate the enantiomers. jocpr.com
Classical Resolution: This method involves reacting the racemic alcohol with a chiral resolving agent, such as an enantiomerically pure acid, to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent regenerates the enantiomerically pure alcohol.
Enzymatic Resolution: This technique utilizes the high stereoselectivity of enzymes, such as lipases. jocpr.comscielo.brmdpi.comnih.gov For instance, a lipase (B570770) can selectively catalyze the acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. scielo.brmdpi.comnih.gov The resulting ester and unreacted alcohol can then be separated. This method is valued for its efficiency and mild reaction conditions. jocpr.commdpi.com
Chiral Chromatography: On a preparative scale, chiral HPLC can be used to directly separate large quantities of enantiomers. mdpi.com
Table 3: Common Techniques for Enantiomeric Analysis and Resolution
| Technique | Application | Principle |
|---|---|---|
| Chiral HPLC/GC | Enantiomeric Excess Determination | Differential interaction with a chiral stationary phase. gcms.czsigmaaldrich.com |
| NMR with Chiral Shift Reagents | Enantiomeric Excess Determination | Formation of diastereomeric complexes with distinct NMR signals. |
| Classical Resolution | Chiral Resolution | Formation and separation of diastereomeric salts. |
| Enzymatic Resolution | Chiral Resolution | Enzyme-catalyzed selective reaction of one enantiomer. jocpr.comscielo.br |
Applications in Advanced Organic Synthesis and Materials Research
Tricyclo[3.2.1.0(2,4)]octan-6-OL as a Chiral Building Block in Complex Molecule Synthesis
The rigid, well-defined stereochemistry of this compound makes it an invaluable chiral building block in the synthesis of complex organic molecules. Its constrained tricyclic framework provides a scaffold upon which chemists can construct intricate molecular architectures with high levels of stereocontrol.
Precursors for Polycyclic Natural Products
The bicyclo[3.2.1]octane core, which is a key structural feature of this compound, is present in a wide array of biologically active natural products. The functionalization of this core structure is a key area of research in synthetic chemistry. acs.org The strained cyclopropane (B1198618) ring within this compound offers a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more elaborate polycyclic systems that mimic or are analogues of natural products.
Advanced Construction of Bridged Polycyclic Scaffolds
The development of efficient methods for synthesizing diverse and complex molecular scaffolds is a significant challenge in organic synthesis. whiterose.ac.uk this compound and its derivatives serve as starting materials for the construction of novel bridged polycyclic scaffolds. whiterose.ac.uk These scaffolds are of particular interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved pharmacological properties. whiterose.ac.uk Research has demonstrated that the unique reactivity of the strained ring system can be harnessed to create a variety of complex, sp³-rich molecular architectures. whiterose.ac.ukresearchgate.net
Derivatization for Specialized Academic Studies
The hydroxyl group of this compound provides a convenient point for derivatization, enabling its use in a wide range of specialized academic studies. This functional group can be readily modified to introduce different substituents, allowing researchers to probe structure-activity relationships and investigate fundamental chemical principles.
Common derivatization reactions include:
Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, tricyclo[3.2.1.0(2,4)]octan-6-one, using standard oxidizing agents. enaminestore.com
Esterification: Reaction with acyl chlorides or anhydrides yields the corresponding esters. An example is the formation of tricyclo[3.2.1.0(2,4)]octan-8-ol, acetate (B1210297), endo-anti-. nist.gov
Substitution: The hydroxyl group can be replaced with other functional groups, expanding the range of accessible derivatives.
These derivatization strategies allow for the fine-tuning of the molecule's properties for specific research applications.
Insights into Strained Ring Chemistry and Fundamental Reactivity
The tricyclo[3.2.1.0(2,4)]octane skeleton is a classic example of a strained ring system. The presence of the cyclopropane ring fused to the bicyclo[3.2.1]octane framework results in significant ring strain, which dictates the compound's reactivity. canterbury.ac.nz
Theoretical and experimental studies on tricyclo[3.2.1.0(2,4)]octane and its derivatives have provided valuable insights into the fundamental principles of strained ring chemistry. canterbury.ac.nzresearchgate.net Key areas of investigation include:
Electrophilic Ring Opening: The cyclopropane ring is susceptible to attack by electrophiles, leading to ring-opened products. The regiochemistry and stereochemistry of these reactions are influenced by the orbital interactions within the strained system. canterbury.ac.nz
Reaction Mechanisms: Computational studies, such as those using density functional theory (DFT), have been employed to investigate the mechanisms of reactions involving this tricyclic system, providing a deeper understanding of the transition states and intermediates involved. researchgate.net
Comparison with other Strained Systems: The reactivity of this compound is often compared to other strained cyclic molecules, helping to build a broader understanding of the relationship between structure, strain, and chemical behavior.
The study of this compound and its reactions continues to contribute to the fundamental knowledge base of organic chemistry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Tricyclo[3.2.1.0²⁴]octan-6-OL, and how are reaction conditions optimized?
- Answer : The synthesis involves intramolecular Diels-Alder reactions of 5-vinyl-1,3-cyclohexadiene precursors followed by cyclopropane ring-opening (e.g., using acid catalysis). Yield optimization (up to 69%) is achieved by controlling temperature (80–100°C) and using Lewis acids like BF₃·OEt₂. Post-synthetic hydroxylation at C6 is performed via stereoselective oxidation or reduction .
Q. Which analytical techniques are critical for structural elucidation of Tricyclo[3.2.1.0²⁴]octan-6-OL?
- Answer :
- ¹H/¹³C NMR : Resolves bridgehead protons (δ 1.3–2.8 ppm) and stereochemistry.
- Mass Spectrometry (MS) : Confirms molecular weight (124.18 g/mol; [M+H]⁺ = 125.18).
- IR Spectroscopy : Detects hydroxyl stretch (≈3400 cm⁻¹).
- X-ray Crystallography : Validates tricyclic geometry and bond angles .
Q. How does the compound’s rigid tricyclic framework influence its physical properties?
- Answer : The fused rings confer high thermal stability (decomposition >200°C) and low solubility in polar solvents (e.g., water solubility <0.1 mg/mL). Computational studies (DFT) reveal strain energy ≈25 kcal/mol, comparable to norbornene derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes in Tricyclo[3.2.1.0²⁴]octan-6-OL derivatization?
- Answer : Endo selectivity dominates in nucleophilic substitutions due to steric shielding at bridgehead positions (C2/C4). For example, acylation with bulky reagents (e.g., pivaloyl chloride) under kinetic control (DMAP, -20°C) retains stereochemistry (>90% ee). Competing epimerization is minimized using low-dielectric solvents (e.g., toluene) .
Q. How do photoelectron spectra and computational models explain electronic effects in Tricyclo[3.2.1.0²⁴]octan-6-OL?
- Answer : Photoelectron spectroscopy (PE) shows an ionization potential of 8.8 ± 0.1 eV , attributed to hyperconjugation between σ(C-O) and σ*(C-C) orbitals. NBO analysis (B3LYP/6-31G*) confirms enhanced stabilization (≈12 kcal/mol) compared to ketone analogs .
Q. What strategies mitigate side reactions during functionalization of the hydroxyl group?
- Answer :
Q. How does Tricyclo[3.2.1.0²⁴]octan-6-OL compare structurally and reactively to similar bicyclic/tricyclic alcohols?
- Answer :
Methodological Considerations
Q. What computational tools predict the compound’s behavior in supramolecular assemblies?
- Answer : Molecular Dynamics (MD) simulations (AMBER force field) model host-guest interactions, while Docking Studies (AutoDock Vina) assess binding to enzyme pockets (e.g., cytochrome P450). Validation via XRD/SAXS ensures accuracy .
Q. How is the compound utilized in asymmetric catalysis or chiral auxiliary design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
